molecular formula C6H3F3N4 B8764696 3-Trifluoromethyl-imidazo[1,2-B][1,2,4]triazine

3-Trifluoromethyl-imidazo[1,2-B][1,2,4]triazine

Cat. No. B8764696
M. Wt: 188.11 g/mol
InChI Key: JHYXTDFPLCVQGD-UHFFFAOYSA-N
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Patent
US07176203B2

Procedure details

To a solution of 3-trifluoromethylimidazo[1,2-b][1,2,4]triazine (0.2211 g, 1.18 mmol) in acetic acid (6 ml) was added sodium acetate (0.1470 g, 1.79 mmol), then bromine (90.8 μl, 1.76 mmol). The solution was stirred at room temperature for 6 h, then partitioned between saturated aqueous NaHCO3 (100 ml) and ethyl acetate (100 ml). The aqueous layer (pH 9) was further extracted with ethyl acetate (100 ml), and the combined organic extracts were dried (Na2SO4) and evaporated in vacuo. The residue was purified by flash chromatography (silica gel, 25% EtOAc/isohexane) to afford 0.2073 g (66%) of the title compound: 1H NMR (360 MHz, CDCl3) δ 8.30 (1H, s), 8.83 (1H, s).
Quantity
0.2211 g
Type
reactant
Reaction Step One
Quantity
0.147 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
90.8 μL
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[N:7][N:6]2[CH:9]=[CH:10][N:11]=[C:5]2[N:4]=1.C([O-])(=O)C.[Na+].[Br:19]Br>C(O)(=O)C>[Br:19][C:9]1[N:6]2[N:7]=[CH:8][C:3]([C:2]([F:1])([F:12])[F:13])=[N:4][C:5]2=[N:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.2211 g
Type
reactant
Smiles
FC(C1=NC=2N(N=C1)C=CN2)(F)F
Name
Quantity
0.147 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
90.8 μL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between saturated aqueous NaHCO3 (100 ml) and ethyl acetate (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer (pH 9) was further extracted with ethyl acetate (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silica gel, 25% EtOAc/isohexane)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=CN=C2N1N=CC(=N2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.2073 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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